2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
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Overview
Description
2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and a piperazine moiety
Mechanism of Action
Target of Action
The primary target of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The compound’s interaction with AChE has been confirmed by molecular docking studies . The mechanism of inhibition against AChE was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain, enhancing cognitive functions . This is particularly relevant in the context of Alzheimer’s disease, where a deficiency in acetylcholine is believed to be a major cause of the cognitive impairments associated with the disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Biochemical Analysis
Biochemical Properties
The compound 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are of significant interest in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
In terms of cellular effects, this compound’s role as an acetylcholinesterase inhibitor suggests it could influence cell function by modulating acetylcholine levels . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, breathing, heart rate, learning, and memory .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it may interact with enzymes involved in acetylcholine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the formation of the pyrimidin-5-yl core This can be achieved through a condensation reaction between an appropriate amine and a diketone derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product. Large-scale production would also require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are structurally similar and have been studied for their acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds have been evaluated for their anticonvulsant activity in animal models of epilepsy.
Uniqueness: 2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O/c34-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-24-20-29-28(30-21-24)33-18-16-32(17-19-33)25-14-8-3-9-15-25/h1-15,20-21,26H,16-19H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHIFMUMWJKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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